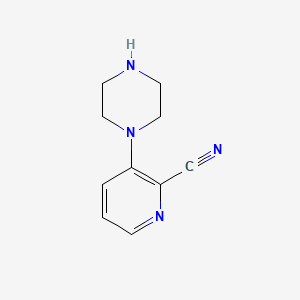

3-(Piperazin-1-yl)pyridine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-piperazin-1-ylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-8-9-10(2-1-3-13-9)14-6-4-12-5-7-14/h1-3,12H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGYLYWLKGGTGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(N=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Therapeutic Potential of 3-(Piperazin-1-yl)pyridine-2-carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibition

The 3-(piperazin-1-yl)pyridine-2-carbonitrile core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural rigidity, coupled with the versatile nature of the piperazine and pyridine rings, makes it an ideal framework for the design of highly selective and potent inhibitors of various protein kinases.[1][2] This guide provides an in-depth exploration of the therapeutic potential of these derivatives, with a primary focus on their application in oncology. We will delve into their mechanism of action, provide detailed methodologies for their synthesis and biological evaluation, and present a comprehensive analysis of their structure-activity relationships (SAR).

The strategic incorporation of the piperazine moiety often enhances the aqueous solubility and bioavailability of drug candidates, while the pyridine-2-carbonitrile portion can engage in crucial hydrogen bonding and other non-covalent interactions within the ATP-binding pockets of kinases.[3] This unique combination of properties has positioned these derivatives as promising candidates for the development of next-generation targeted therapies.

Therapeutic Potential in Oncology: Targeting Key Signaling Pathways

Derivatives of the 3-(piperazin-1-yl)pyridine-2-carbonitrile scaffold have demonstrated significant promise as inhibitors of key kinases implicated in cancer cell proliferation, survival, and metastasis. Notably, these compounds have shown potent activity against phosphoinositide 3-kinases (PI3Ks) and Aurora kinases, two families of enzymes that are frequently dysregulated in a wide range of human malignancies.

Mechanism of Action: Dual Inhibition of PI3K and Aurora Kinases

The primary mechanism through which these derivatives exert their anticancer effects is through the competitive inhibition of the ATP-binding sites of PI3K and Aurora kinases. This dual-inhibitory activity provides a multi-pronged attack on cancer cells, disrupting critical signaling pathways that govern cell growth, division, and survival.

The PI3K/Akt/mTOR pathway is a central signaling cascade that is hyperactivated in many cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[4][5] 3-(Piperazin-1-yl)pyridine-2-carbonitrile derivatives can effectively block this pathway at the level of PI3K, thereby preventing the downstream activation of Akt and mTOR.[6][7]

Aurora kinases , particularly Aurora A and Aurora B, are essential for proper mitotic progression.[8][9] Their overexpression in tumor cells is associated with genomic instability and aneuploidy. By inhibiting Aurora kinases, these compounds can induce mitotic arrest and subsequent apoptosis in cancer cells.[6][10]

Below is a diagram illustrating the points of intervention of these derivatives in the PI3K/Akt/mTOR and Aurora kinase signaling pathways.

Caption: Inhibition of PI3K and Aurora Kinase Pathways.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have provided valuable insights into the structural features required for potent and selective inhibition of PI3K and Aurora kinases by 3-(piperazin-1-yl)pyridine-2-carbonitrile derivatives.

-

Pyridine-2-carbonitrile Moiety: The nitrile group is crucial for activity, often forming a key hydrogen bond with a hinge region residue in the kinase ATP-binding pocket.

-

Piperazine Ring: The piperazine linker provides a vector for introducing various substituents to explore different regions of the binding site and to modulate physicochemical properties.

-

Substituents on the Piperazine N4-position: Aromatic or heteroaromatic rings at this position are generally favored for potent activity. Electron-withdrawing or -donating groups on these rings can fine-tune potency and selectivity.

-

Substituents on the Pyridine Ring: Modifications to the pyridine ring can influence selectivity and pharmacokinetic properties.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of a representative 3-(piperazin-1-yl)pyridine-2-carbonitrile derivative.

Synthesis of a Representative Derivative: 3-(4-(4-Fluorophenyl)piperazin-1-yl)pyridine-2-carbonitrile

This protocol describes a two-step synthesis, beginning with a nucleophilic aromatic substitution followed by the introduction of the piperazine moiety.

Step 1: Synthesis of 3-Chloropyridine-2-carbonitrile

-

To a stirred solution of 2-amino-3-chloropyridine (1.0 eq) in a suitable solvent such as acetonitrile, add isoamyl nitrite (1.5 eq) dropwise at 0 °C.

-

After the addition is complete, add copper(I) cyanide (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into a mixture of ice and aqueous ammonia.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-chloropyridine-2-carbonitrile.

Step 2: Synthesis of 3-(4-(4-Fluorophenyl)piperazin-1-yl)pyridine-2-carbonitrile

-

To a solution of 3-chloropyridine-2-carbonitrile (1.0 eq) and 1-(4-fluorophenyl)piperazine (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the final product.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Synthetic workflow for a representative derivative.

Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[2][11]

-

Reagent Preparation: Prepare kinase buffer, ATP solution, and the test compound dilutions in DMSO.

-

Kinase Reaction: In a 384-well plate, add the test compound, purified recombinant PI3Kδ or Aurora A kinase, and the appropriate substrate.

-

Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., a human breast cancer cell line) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (50% growth inhibition) value.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative 3-(piperazin-1-yl)pyridine-2-carbonitrile derivatives against key cancer-related kinases and a cancer cell line.

| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) |

| Derivative 1 | PI3Kδ | 15 | Human Breast Cancer | 0.5 |

| Derivative 2 | Aurora A | 25 | Human Colon Cancer | 0.8 |

| Derivative 3 | Aurora B | 40 | Human Lung Cancer | 1.2 |

Note: The data presented are representative and may vary based on specific experimental conditions.

Conclusion and Future Directions

The 3-(piperazin-1-yl)pyridine-2-carbonitrile scaffold represents a highly promising platform for the development of novel kinase inhibitors with significant therapeutic potential in oncology. The ability of these compounds to dually target the PI3K and Aurora kinase pathways offers a compelling strategy to overcome the complexity and redundancy of cancer cell signaling. The detailed synthetic and biological evaluation protocols provided in this guide serve as a valuable resource for researchers in the field.

Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Further exploration of the SAR will be crucial for designing next-generation inhibitors with improved potency and selectivity. Ultimately, the continued investigation of these promising compounds holds the potential to deliver new and effective targeted therapies for cancer patients.

References

- Aurora kinase signaling pathway.

- Malumbres, M., & Perez de Castro, I. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Cellular and Molecular Medicine.

- The role of Aurora-A in human cancers and future therapeutics. (2021).

- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (2022). Frontiers in Oncology.

- Aurora-A Kinase as a Promising Therapeutic Target in Cancer. (2016). Frontiers in Oncology.

- Aurora Kinases: Their Role in Cancer and Cellular Processes. (2024). DergiPark.

- PI3K/AKT/mTOR p

- Relationship between inhibition of pI3K/Akt/mTOR signaling pathway and...

- A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. (2022). Frontiers in Oncology.

- Inhibition of PI3K/Akt/mTOR signaling by n

- Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. (2022). Molecules.

- PI3K(p110δ/p85α) Kinase Assay.

- Aurora A Kinase Assay.

- Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore.

- Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. (2013). Molecular Cancer Therapeutics.

- Assay in Summary_ki. BindingDB.

- Application Notes: Experimental Design for Aurora Kinase Inhibition Assays. Benchchem.

- A Comparative Guide to PI3K Delta Inhibitors for Research Applic

- Chemi-Verse™ Aurora Kinase A Assay Kit. BPS Bioscience.

- HTScan ® Aurora A Kinase Assay Kit #7510. Cell Signaling Technology.

- Preparation method of cyclin-dependent kinase inhibitor intermediate. (2020).

- Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. (2011). Molecules.

- 3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile. (2024). Smolecule.

- Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Deriv

- Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (2011). Molecules.

- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). International Journal of Pharmaceutical Sciences and Research.

- 3-(piperazin-1-yl)pyridine-2-carbonitrile. PubChem.

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules.

- An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-6-phenylpyrazine-2-carbonitrile. Benchchem.

- Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. (2000).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. promega.es [promega.es]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Aurora-A Kinase as a Promising Therapeutic Target in Cancer [frontiersin.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. promega.com [promega.com]

Methodological & Application

Synthesis of 3-(Piperazin-1-yl)pyridine-2-carbonitrile via nucleophilic substitution

Application Note: Synthesis of 3-(Piperazin-1-yl)pyridine-2-carbonitrile via Nucleophilic Aromatic Substitution ( )

Executive Summary

This application note details the optimized synthesis of 3-(piperazin-1-yl)pyridine-2-carbonitrile , a critical pharmacophore found in DPP-4 inhibitors (e.g., Trelagliptin analogs) and various kinase inhibitors. The protocol utilizes a Nucleophilic Aromatic Substitution (

We present two distinct methodologies:

-

Method A (Direct): Use of excess piperazine to favor mono-substitution (Industrial/Scale-up focus).

-

Method B (Protected): Use of N-Boc-piperazine followed by deprotection (High-purity/Discovery focus).

Scientific Background & Mechanism[1][2][3][4]

The Challenge of the 3-Position

In unsubstituted pyridine, the 2- and 4-positions are naturally activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen (lowering the LUMO energy). The 3-position, however, is electronically "neutral" and typically resistant to

To overcome this, we employ 3-fluoro-2-pyridinecarbonitrile (or the 3-chloro analog). The introduction of the cyano group at the 2-position provides the necessary activation for the 3-position through:

-

Inductive Withdrawal (-I): The cyano group strongly withdraws electron density from the adjacent carbon.

-

Resonance Stabilization: The Meisenheimer intermediate is stabilized by the ability of the cyano group and the ring nitrogen to accept the negative charge.

Reaction Mechanism

The reaction proceeds via a classic addition-elimination mechanism (

Element Effect: Fluorine (

Caption: Mechanism of

Experimental Protocols

Critical Process Parameters (CPP)

| Parameter | Recommendation | Rationale |

| Leaving Group | Fluorine (Preferred) > Chlorine | Fluorine accelerates the rate-limiting addition step significantly in this deactivated system [1]. |

| Solvent | Acetonitrile (MeCN) or DMSO | Polar aprotic solvents stabilize the polar transition state. MeCN is preferred for easier workup. |

| Base | Neutralizes the generated acid (HF/HCl). Inorganic bases are preferred for cost and ease of removal. | |

| Temperature | Thermal energy is required to overcome the activation barrier of the 3-position. | |

| Stoichiometry | 3.0 - 5.0 eq. Piperazine | Excess nucleophile prevents the formation of bis-coupled byproducts (dimers). |

Protocol A: Direct Synthesis with Excess Piperazine (Recommended)

Best for scale-up where chromatography can be avoided.

Reagents:

-

3-Fluoro-2-pyridinecarbonitrile (1.0 eq) [CAS: 887523-36-0]

-

Piperazine (anhydrous) (4.0 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Acetonitrile (MeCN) (10 vol)

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Piperazine (4.0 eq) and

(2.0 eq). -

Solvation: Add Acetonitrile (10 mL per gram of substrate) and stir at room temperature for 10 minutes.

-

Addition: Add 3-Fluoro-2-pyridinecarbonitrile (1.0 eq) in a single portion.

-

Note: If using the chloro-derivative, add NaI (0.1 eq) as a catalyst (Finkelstein-like activation) and increase temperature to

in DMF.

-

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours.-

Monitoring: Monitor by HPLC or TLC (10% MeOH in DCM). The starting material should disappear, and a lower Rf spot (product) should appear.

-

-

Workup:

-

Cool to room temperature.[1]

-

Filter off the solids (excess piperazine and inorganic salts). Wash the cake with MeCN.

-

Concentrate the filtrate under reduced pressure to remove MeCN.

-

Dissolve the residue in DCM and wash with water (

). -

Critical Step: The product is basic. If purity is low, extract the product into 1M HCl (aqueous), wash the organic layer (discard), then basify the aqueous layer to pH 10 with NaOH and extract back into DCM.

-

-

Isolation: Dry the organic layer over

, filter, and concentrate to yield the title compound as a pale yellow solid.

Protocol B: Protected Route (N-Boc-Piperazine)

Best for small-scale discovery chemistry to guarantee no dimerization.

Reagents:

-

3-Chloro-2-pyridinecarbonitrile (1.0 eq)

-

1-Boc-piperazine (1.2 eq)

-

DIPEA (2.0 eq)

-

DMSO (5 vol)

Procedure:

-

Combine 3-chloro-2-pyridinecarbonitrile, 1-Boc-piperazine, and DIPEA in DMSO.

-

Heat to

for 12 hours. -

Dilute with water and extract with EtOAc.

-

Purify the Boc-intermediate via silica gel chromatography (Hexane/EtOAc).

-

Deprotection: Dissolve in DCM, add TFA (10 eq), stir at RT for 2 hours. Concentrate and neutralize with saturated

to obtain the free base.

Workflow Visualization

Caption: Operational workflow for the synthesis of 3-(piperazin-1-yl)pyridine-2-carbonitrile.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor activation of 3-Cl substrate. | Switch to 3-Fluoro substrate or increase Temp to |

| Dimer Formation | Insufficient Piperazine excess. | Increase Piperazine to 5.0 eq or use Protocol B (Boc-protection). |

| Hydrolysis of Nitrile | Wet solvent or excessive heating with aqueous base. | Ensure anhydrous MeCN/DMSO. Avoid strong aqueous bases at high heat. |

| Product in Aqueous Layer | Product is highly polar/water soluble. | During workup, salt out the aqueous layer (NaCl) or use CHCl3/IPA (3:1) for extraction.[1][2] |

Safety & Handling

-

3-Fluoro-2-pyridinecarbonitrile: Irritant. Handle in a fume hood.

-

Piperazine: Corrosive solid; can cause respiratory sensitization. Wear a respirator when weighing.

-

Nitriles: While not free cyanide, nitriles can liberate HCN under strong acidic/metabolic conditions. Avoid contact with strong acids during the heating phase.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2019).[3] Reactions of Polychlorinated Pyrimidines with DABCO. Molbank. [Link][3]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11116076, 3-(1-Piperazinyl)-2-pyridinecarbonitrile. [Link]

-

Organic Chemistry Portal. (2023).

).[4] [Link] -

Polasek, J., et al. (2020).[5] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3-Piperazinyl-1,2-benzisothiazole hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Reactions of Polychlorinated Pyrimidines with DABCO | MDPI [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Strategies for the N-Alkylation of 3-(Piperazin-1-yl)pyridine-2-carbonitrile

This Application Note is structured to provide a comprehensive, high-level technical guide for the N-alkylation of 3-(Piperazin-1-yl)pyridine-2-carbonitrile . It deviates from standard templates to prioritize the decision-making process, mechanistic understanding, and robust experimental protocols required in a drug discovery setting.

Executive Summary & Strategic Analysis

The substrate 3-(Piperazin-1-yl)pyridine-2-carbonitrile (Compound 1 ) represents a "privileged scaffold" in medicinal chemistry, often serving as a core for GPCR ligands and kinase inhibitors.[1]

The primary synthetic challenge is not reactivity, but selectivity and stability .

-

Electronic Deactivation: The pyridine ring, further electron-deficient due to the ortho-cyano group, significantly pulls electron density from the proximal piperazine nitrogen (N1). This renders N1 non-nucleophilic, effectively "protecting" it. Consequently, the distal nitrogen (N4) retains secondary amine character (

), allowing for highly regioselective alkylation without external protecting groups. -

Nitrile Stability: The C-2 nitrile group is susceptible to hydrolysis under harsh acidic or basic conditions (forming the amide or acid). Protocols must operate under mild conditions to preserve this pharmacophore.

Decision Matrix: Selecting the Right Method

Choose your protocol based on the desired alkyl group (

Protocol A: Direct Alkylation via the "Cesium Effect"

Best for: Primary alkyl halides, benzyl bromides, and active electrophiles.

Scientific Rationale

While Potassium Carbonate (

Materials

-

Substrate: 3-(Piperazin-1-yl)pyridine-2-carbonitrile (1.0 equiv)

-

Electrophile: Alkyl Halide (

, preferably Bromide or Iodide) (1.1 equiv) -

Base: Cesium Carbonate (

), anhydrous (1.5 - 2.0 equiv) -

Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration)

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve the substrate (1.0 equiv) in anhydrous MeCN.

-

Note: If solubility is poor, add DMF (up to 10% v/v), but pure MeCN simplifies workup.

-

-

Base Addition: Add

(1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 15 minutes to deprotonate any trace salts. -

Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

-

Critical Control: Do not dump the halide. Slow addition prevents temporary high concentrations that lead to quaternary ammonium salt formation (bis-alkylation).[1]

-

-

Reaction: Stir at RT. Monitor by LCMS or TLC.[1]

-

Typical Time: 2–6 hours for reactive halides (Bn-Br, Me-I).[1]

-

Optimization: If conversion is <50% after 4 hours, heat to 50°C. Do not exceed 80°C to avoid nitrile hydrolysis.

-

-

Workup:

-

Filter the reaction mixture through a Celite pad to remove inorganic salts.

-

Concentrate the filtrate in vacuo.

-

Partition residue between EtOAc and Water. Wash organic layer with Brine.

-

Dry over

, filter, and concentrate.

-

Protocol B: Reductive Amination (Mild & Selective)

Best for: Secondary alkyl groups, branching at the

Scientific Rationale

Direct alkylation with secondary halides often leads to elimination side-products (alkenes) rather than substitution.[1] Reductive amination avoids this by reacting the amine with a ketone/aldehyde to form an iminium ion, which is then selectively reduced. We use Sodium Triacetoxyborohydride (

Materials

-

Substrate: 3-(Piperazin-1-yl)pyridine-2-carbonitrile (1.0 equiv)

-

Carbonyl Source: Aldehyde or Ketone (1.2 equiv)[2]

-

Reductant:

(1.5 equiv)[2] -

Acid Catalyst: Glacial Acetic Acid (AcOH) (1-2 drops or 1.0 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Step-by-Step Procedure

-

Imine Formation: In a dry vial, dissolve substrate (1.0 equiv) and the Aldehyde/Ketone (1.2 equiv) in DCE (0.1 M).

-

Activation: Add Acetic Acid (1.0 equiv). Stir for 30–60 minutes at RT.[1][2]

-

Reduction: Add

(1.5 equiv) in one portion.-

Observation: Mild gas evolution may occur.[1]

-

-

Incubation: Stir at RT for 4–16 hours.

-

QC Check: Monitor consumption of the starting amine by LCMS. The intermediate imine is usually not stable on LCMS; look for the product mass (M + Alkyl).

-

-

Quench & Workup:

Analytical Validation & Quality Control

Upon isolation, the product must be validated. The following diagnostic signals confirm regioselectivity (N4 vs N1).

| Feature | Diagnostic Signal (1H NMR, DMSO-d6) | Interpretation |

| N1 Protons | Protons adjacent to Pyridine.[1] These should shift minimally. | |

| N4 Protons | Protons adjacent to the new Alkyl group.[1] Significant shift upfield compared to free amine. | |

| Nitrile | ~115-118 ppm (13C NMR) | Presence confirms CN group is intact (no hydrolysis).[1] |

| Mass Spec | M+1 (Target Mass) | Confirm mono-alkylation. M + (Alkyl) x 2 indicates quaternization.[1] |

Mechanistic Pathway Visualization[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor solubility of Cs2CO3 or Substrate.[1] | Switch solvent to DMF or add 10% DMF to MeCN. Increase Temp to 50°C. |

| Over-Alkylation (Quaternization) | Excess alkyl halide or "dumping" reagents. | Use strict 1.1 equiv of R-X. Use syringe pump for slow addition. |

| Nitrile Hydrolysis (Amide formation) | Reaction too hot or wet base used.[1] | Ensure anhydrous conditions.[1][8] Keep T < 80°C. Use fresh bottle of base. |

| No Reaction (Reductive Amination) | Steric hindrance or poor imine formation.[1] | Add molecular sieves (4Å) to remove water during imine formation step.[1] |

References

-

General Piperazine Alkylation: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

-

Cesium Effect: Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." Tetrahedron Letters, 2001, 42(10), 1799-1802. Link

-

Cyanopyridine Stability: "2-Cyanopyridine Stability and Reactivity Profile." PubChem Compound Summary. Link

-

Buchwald-Hartwig Context (For N-Arylation): Surry, D. S., & Buchwald, S. L.[9] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

Sources

- 1. 2-(Piperazin-1-yl)pyridine-3-carbonitrile | C10H12N4 | CID 2737203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN101037381A - Cesium carbonate catalyzed preparation of alkyl aromatic ether using acetonitrile as solvent - Google Patents [patents.google.com]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 7. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Scalable synthetic route for 3-(Piperazin-1-yl)pyridine-2-carbonitrile production

Application Note: Scalable Synthetic Route for 3-(Piperazin-1-yl)pyridine-2-carbonitrile

Executive Summary & Strategic Rationale

The 3-(piperazin-1-yl)pyridine-2-carbonitrile scaffold is a critical "privileged structure" in medicinal chemistry, serving as a core motif for various PARP inhibitors (analogous to Niraparib intermediates), kinase inhibitors, and GPCR ligands.[1]

Synthesizing this molecule presents a specific regiochemical challenge: Position 3 of the pyridine ring is electronically deactivated relative to positions 2 and 4. Unlike the facile

This guide presents two scalable routes:

-

Route A (The "Green" Kinetic Route): Metal-free

using a fluoro-activated precursor.[1] Recommended for high-purity medicinal chemistry batches (10g – 1kg).[1] -

Route B (The "Cost-Driven" Route): Buchwald-Hartwig amination using a bromo/chloro-precursor.[1] Recommended for multi-kilogram process chemistry where starting material cost outweighs catalyst removal costs.

Retrosynthetic Analysis & Pathway Logic

The bond disconnection occurs at the C3–N bond. The choice of the leaving group (LG) at C3 is the Critical Process Parameter (CPP).

Figure 1: Retrosynthetic logic prioritizing the 3-Fluoro precursor to enable metal-free synthesis.

Detailed Protocol: Route A (Metal-Free )

This route is preferred for its operational simplicity and avoidance of heavy metals (Pd, Cu), which simplifies downstream QA/QC regarding elemental impurities.

Reaction Mechanism

The reaction relies on the strong inductive effect of the 2-cyano group to activate the 3-fluoro position.[1] Fluorine is selected over chlorine because its high electronegativity increases the electrophilicity of the C3 carbon, accelerating the rate-determining step of the Meisenheimer complex formation.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 3-Fluoro-2-pyridinecarbonitrile | 122.10 | 1.0 | Electrophile (SM) |

| 1-Boc-Piperazine | 186.25 | 1.2 | Nucleophile |

| Potassium Carbonate ( | 138.21 | 2.5 | Base (Scavenger) |

| DMSO (Dimethyl Sulfoxide) | - | 5-8 Vol | Solvent (Polar Aprotic) |

Note: 1-Boc-piperazine is used instead of free piperazine to prevent "bis-alkylation" (formation of a symmetrical dimer where one piperazine bridges two pyridine rings).[1]

Step-by-Step Procedure

Step 1: Nucleophilic Substitution

-

Charge: To a clean, dry reactor equipped with mechanical stirring and a reflux condenser, charge 3-Fluoro-2-pyridinecarbonitrile (1.0 eq) and 1-Boc-Piperazine (1.2 eq).

-

Solvent: Add DMSO (5 volumes relative to SM mass). Note: Acetonitrile can be used but requires longer reaction times due to lower boiling point.

-

Base: Add finely ground, anhydrous

(2.5 eq). -

Reaction: Heat the mixture to 90°C for 6–12 hours.

-

IPC (In-Process Control):[1] Monitor by HPLC/TLC until SM < 1.0%.

-

-

Quench: Cool the reaction mixture to 20°C. Pour slowly into Ice Water (20 volumes). The Boc-protected intermediate usually precipitates as a solid.[1]

-

Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (EtOAc), wash with brine, dry over

, and concentrate.

Step 2: Deprotection (Boc Removal)

-

Dissolution: Dissolve the crude Boc-intermediate in Dichloromethane (DCM) (5 vol).

-

Acidolysis: Add Trifluoroacetic acid (TFA) (5 vol) or 4M HCl in Dioxane dropwise at 0°C.

-

Stir: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Workup (Free Base Formation):

Step 3: Salt Formation (Optional for Stability)

-

Dissolve the free base in Ethanol. Add 1.0 eq of concentrated HCl. Cool to 0°C to crystallize the Hydrochloride Salt . This is the preferred form for storage.

Route B: Buchwald-Hartwig Cross-Coupling (Alternative)

Use this route if 3-Chloro-2-pyridinecarbonitrile is significantly cheaper and the 3-Fluoro analog is unavailable.[1] The 3-Chloro bond is too strong for mild

Protocol Summary:

-

Catalyst:

(1-2 mol%) + BINAP or Xantphos (2-4 mol%).[1] -

Base:

or NaOtBu.[1] -

Solvent: Toluene or 1,4-Dioxane (degassed).[1]

-

Temp: 100°C.

-

Critical Note: Requires rigorous oxygen exclusion.[1] Residual Pd removal (using scavengers like SiliaMetS®) is mandatory for pharma applications.

Analytical Specifications & Quality Control

Ensure the final product meets these criteria before release.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to pale yellow solid |

| Identification | 1H-NMR (DMSO-d6) | Consistent with structure.[1] Key peaks: Piperazine multiplet (~2.8-3.0 ppm), Pyridine aromatic protons.[1][2] |

| Purity | HPLC (UV 254nm) | > 98.0% |

| Mass Spec | LC-MS (ESI+) | [M+H]+ = 189.1 |

| Water Content | Karl Fischer | < 1.0% (unless hydrate) |

Troubleshooting & Optimization Guide

Figure 2: Decision tree for troubleshooting common synthetic issues.

Common Pitfall: Hydrolysis of Nitrile

-

Symptom:[1][2][3][4] Appearance of a carboxylic acid or amide peak in LCMS (M+18 or M+1).

-

Cause: Reaction temperature too high (>120°C) or presence of water in the basic medium.

-

Prevention:[1] Use anhydrous solvents and keep temp < 100°C.

References

-

Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors. (Niraparib Analog Chemistry). World Intellectual Property Organization, WO 2008/084261.[5] Link

-

Synthesis of 1-(3-Cyano-2-pyridinyl)piperazine. (Analogous

methodology on pyridine rings). PrepChem. Link -

Scalable Synthesis of Functionalized Pyridines via Nucleophilic Aromatic Substitution.Journal of Organic Chemistry, 2018. (General methodology for Fluoropyridine

). Link -

3-(piperazin-1-yl)pyridine-2-carbonitrile Structure & Properties. PubChem Compound Summary. Link(Note: Verify specific isomer CAS 1058161-61-7 in internal databases).[1]

Disclaimer: This protocol is intended for research and development purposes. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE. Cyanide-containing compounds require specific waste disposal protocols.

Sources

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents [patents.google.com]

- 4. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]

- 5. medkoo.com [medkoo.com]

Handling and storage protocols for hygroscopic pyridine derivatives

Application Note: Handling, Storage, and Remediation Protocols for Hygroscopic Pyridine Derivatives

Abstract

Pyridine derivatives—specifically pyridinium salts, N-oxides, and amino-pyridines—are ubiquitous in medicinal chemistry but notoriously difficult to handle due to their acute hygroscopicity. Water uptake in these compounds is not merely a purity issue; it alters stoichiometric precision, accelerates hydrolysis, and can irreversibly degrade reagents into oils or gums. This guide provides a self-validating framework for the lifecycle management of these reagents, from intake to reaction.

The Hygroscopic Challenge: Mechanistic Insight

To handle these compounds effectively, one must understand why they fail.

-

The Nitrogen Lone Pair: In free bases (e.g., 4-dimethylaminopyridine), the nitrogen lone pair acts as a potent hydrogen-bond acceptor, eagerly scavenging atmospheric moisture.

-

Ionic Lattice Energy: In pyridinium salts (e.g., Pyridinium p-toluenesulfonate - PPTS), the crystal lattice energy is often disrupted by water molecules that coordinate with the anion, leading to deliquescence (dissolving in absorbed water).

-

Carbon Dioxide Scavenging: Basic pyridine derivatives react with atmospheric

in the presence of moisture to form carbamates or carbonates, often mistaken for "wet" starting material but actually representing chemical degradation.

Protocol A: Reception & Initial Characterization (The Gatekeeper)

Objective: Validate reagent integrity before it enters the storage ecosystem.

Step 1: Visual Inspection

-

Pass: Free-flowing powder or clear liquid.

-

Fail: Clumping, "sweating" (droplets inside the bottle), or discoloration (oxidation/N-oxide formation).

Step 2: Quantitative Water Determination (Karl Fischer) Standard KF titration often fails with pyridines because they are bases. They can shift the KF reagent pH > 8, causing iodine disproportionation and false-high readings.[1]

Modified KF Protocol for Pyridines:

-

Buffer System: Use a buffered KF solvent (Salicylic acid or Benzoic acid added to methanol) to maintain pH between 5.5 and 7.0 [1].

-

Solubility Check: For pyridinium salts, ensure the solvent system (usually Methanol/Formamide 2:1) can fully dissolve the lattice; otherwise, water trapped in the crystal core remains undetected.

-

Endpoint: Use a coulometric titrator for water content < 1% to avoid side-reaction interference common in volumetric methods.

Protocol B: The Storage Ecosystem

Objective: Create a static environment that prevents thermodynamic equilibrium with atmospheric moisture.

Storage Decision Matrix:

| Derivative Class | Primary Hazard | Storage Environment | Container Type |

| Free Bases (e.g., DMAP, Pyridine) | Volatility, | Flammables Cabinet, Ambient | Amber Glass, Teflon-lined cap |

| Salts (e.g., Pyridinium HCl) | Deliquescence (turns to oil) | Desiccator (Vacuum or Silica) | Taped Parafilm over cap |

| N-Oxides | Hygroscopicity + Light Sensitivity | Fridge ( | Amber Vial, Inert Gas Headspace |

Critical Rule: Never store hygroscopic salts in "poly-cone" cap liners for long periods; pyridine vapors can swell certain plastics, breaking the seal. Use PTFE (Teflon) liners only [2].

Protocol C: Operational Handling (The Transfer)

Objective: Move reagent from storage to reaction without moisture ingress.

Technique 1: The "Schlenk" Transfer (For strict anhydrous needs)

-

Connect the storage flask to a Schlenk line.

-

Cycle Vacuum/Nitrogen (3x) to purge the headspace.

-

Extract liquid via oven-dried syringe under positive

pressure. -

Why: Positive pressure ensures that any leak pushes gas out, rather than sucking air/moisture in.

Technique 2: The "Rapid Weigh" (For solids) Hygroscopic solids accumulate static charge, making them "jump" and difficult to weigh, increasing air exposure time.

-

Anti-Static Gun: Fire an anti-static zero-ionizer gun at the powder before spatulating.

-

Tare Method: Do not weigh directly into the reaction flask. Weigh into a capped vial, then subtract the tare weight after dumping. This minimizes the reaction flask's exposure to the open balance environment.

Protocol D: Remediation (Drying & Rescue)

Objective: Restore "wet" reagents to usable grade.

Method 1: Azeotropic Distillation (The Gold Standard) Pyridine forms a positive azeotrope with water (bp 93°C) and Toluene forms a ternary azeotrope with water/pyridine.

-

Step 1: Dissolve the wet pyridine derivative in anhydrous Toluene (Ratio 1:3).

-

Step 2: Rotary evaporate at

under reduced pressure. -

Step 3: Repeat 3x. The toluene carries the water off more efficiently than direct vacuum drying [3].

-

Step 4: For salts, dry the resulting solid in a vacuum oven (

) over

Method 2: Chemical Drying (Liquids Only)

-

Compatible: KOH pellets, BaO, Molecular Sieves (4Å).

-

Incompatible: Acidic drying agents (

, Silica) will bind the pyridine.

Visualization: Decision Logic & Workflow

Caption: Logic flow for the intake, validation, remediation, and storage of hygroscopic pyridine derivatives.

References

-

ScienceMadness. (2008). Storage of Pyridine and Derivatives. Retrieved from [Link]

-

University of Rochester. (n.d.).[2] Workup and Drying Methods: Azeotroping.[2] Department of Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 3-(Piperazin-1-yl)pyridine-2-carbonitrile

The following technical guide addresses the solubility challenges associated with 3-(Piperazin-1-yl)pyridine-2-carbonitrile , a scaffold frequently encountered in kinase inhibitor discovery and CNS drug development.

This guide moves beyond generic advice, applying structural analysis to predict behavior and offering field-tested workarounds for dissolution, reaction optimization, and purification.

Executive Summary: The "Brick Dust" Challenge

Compound Profile:

-

Core Structure: Electron-deficient pyridine ring fused with a rigid piperazine.

-

Physicochemical Behavior: The molecule exhibits "Brick Dust" characteristics—high crystallinity driven by planar

- -

Key Challenge: The coexistence of a polar nitrile group and a basic amine creates a solubility "dead zone" where the molecule is too polar for standard non-polar solvents (Hexane, Et₂O) but too lipophilic/crystalline for pure aqueous media.

Part 1: Diagnostic & Characterization (Phase 0)[1]

Q: I bought this compound, and it won't dissolve in my standard reaction solvent (DCM or EtOAc). Is the batch bad?

A: Likely not. Poor solubility in moderately polar solvents is intrinsic to the free base form of this molecule. Before altering your protocol, perform this rapid diagnostic check to rule out salt/polymorph issues:

| Diagnostic Step | Observation | Conclusion |

| 1. The "Salt" Check | Add 1 drop of 1M HCl to a suspension in water. | Clears immediately: You have the Free Base. Remains cloudy: You may have an inorganic impurity or a highly stable polymorph. |

| 2.[1] The "DCM" Check | Add 10% Methanol to your DCM suspension. | Dissolves: The issue is polarity mismatch. Unchanged: The issue is lattice energy (need heat or DMSO). |

| 3. NMR Purity | Run H-NMR in DMSO- | Check for "ghost" peaks. Inorganic salts (NaCl, K₂CO₃) from synthesis often coat the organic solid, making it appear insoluble. |

Part 2: Solvent Selection Strategy

Q: Which solvents actually work? I need to run a reaction.

A: You must match the solvent to the specific "species" of the molecule you are handling. The piperazine nitrogen (N4) is the handle for manipulating solubility.

Solubility Hierarchy Table

| Solvent Class | Recommended Solvents | Solubility Rating | Technical Notes |

| Super-Solvents | DMSO, DMF, NMP | High (>50 mg/mL) | Best for: Stock solutions, nucleophilic aromatic substitutions ( |

| Protic Polar | Methanol, Ethanol | Moderate (Heat req.) | Best for: Recrystallization. Solubility increases drastically with temperature. |

| Chlorinated | DCM, Chloroform | Low to Moderate | Best for: Workups. Critical Trick: Add 5-10% MeOH to break hydrogen bond networks. |

| Ethers/Hydrocarbons | THF, Et₂O, Hexane | Insoluble | Avoid. The compound will oil out or form a gummy precipitate. |

Visualizing the Solubility Decision Tree

Figure 1: Decision tree for selecting the optimal solvent based on experimental intent.

Part 3: Advanced Troubleshooting & Reactivity

Q: It precipitates during my reaction. Can I just ignore it?

A: Yes, but with caveats.[2][3] This is a Heterogeneous Reaction .

-

The Mechanism: As long as a small fraction of the molecule is in solution, the reaction will proceed. As the dissolved starting material reacts, more solid will dissolve to restore equilibrium (Le Chatelier’s principle).

-

The Fix: Increase agitation (rapid stirring) and temperature.

-

The Risk: If the product is also insoluble, it may coat the surface of the starting material, stopping the reaction.

Q: I'm seeing a new impurity after storing the compound in DCM. What happened?

A: CRITICAL WARNING. You likely formed a Bis-pyridinium Salt .

-

Chemistry: Dichloromethane (DCM) is not inert over long periods with pyridine derivatives. The pyridine nitrogen can perform a slow nucleophilic attack on DCM, displacing chloride.

-

Prevention: Never store pyridine-based libraries in DCM for >24 hours. Use DMSO or dry solid storage.

Q: My silica column is streaking badly. I can't separate the product.

A: The distal piperazine nitrogen is basic (

-

The Fix: You must "deactivate" the silica.

-

DCM/MeOH/NH₃: Use a mobile phase of DCM:MeOH (95:5) with 1% Ammonium Hydroxide (aq) or 1% Triethylamine .

-

Amino-Silica: Switch to amine-functionalized silica cartridges if available; they eliminate the need for basic additives.

-

Part 4: Chemical Logic & Protonation States

Understanding where the molecule protonates is the key to manipulating its solubility.

Q: Why doesn't it dissolve in water? It has amines.

A:

-

N1 (Piperazine, proximal): The nitrogen attached to the pyridine is not basic. Its lone pair is delocalized into the electron-deficient pyridine ring (aniline-like resonance).

-

Pyridine N: The ortho-nitrile group is electron-withdrawing, drastically lowering the basicity of the pyridine nitrogen.

-

N4 (Piperazine, distal): This is the only basic center. While it can accept a proton, the overall lipophilicity of the aromatic core dominates, keeping the free base insoluble in neutral water.

Protonation Equilibrium Diagram

Figure 2: Protonation states. The transition from Free Base to Mono-Cation is the primary lever for switching solubility between organic and aqueous phases.

Part 5: Recommended Protocols

Protocol A: Converting to the HCl Salt (For Water Solubility)

Use this if you need to dose the compound in biological assays or dissolve it in aqueous buffers.

-

Dissolve: Dissolve 100 mg of the free base in a minimal amount of DCM (approx. 2-3 mL). If cloudy, add drops of MeOH until clear.

-

Acidify: Add 1.2 equivalents of 4M HCl in Dioxane dropwise.

-

Precipitate: The HCl salt is polar and will likely crash out of the DCM immediately as a white/off-white solid.

-

Isolate: Filter the solid or evaporate the solvent.

-

Result: The resulting hydrochloride salt will be highly soluble in water and DMSO.

Protocol B: "Dry Loading" for Purification

Use this if the compound crashes out on the top of your chromatography column.

-

Dissolve: Dissolve the crude mixture in MeOH/DCM (1:1).

-

Adsorb: Add silica gel (approx. 2g per 1g of crude) to the solution.

-

Evaporate: Rotovap to dryness until you have a free-flowing powder.

-

Load: Pour this powder on top of your pre-packed column.

-

Elute: Run your column using DCM with 0-10% MeOH (containing 1% NH₃).

References

-

BenchChem. (2025).[3][4][5] Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile in organic solvents. Retrieved from [1]

-

Li, J., et al. (2010). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. Journal of Organic Chemistry / Portland State University. Retrieved from [1]

-

Khalili, F., et al. (2009).[6] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[6][7] Journal of Chemical & Engineering Data.[6] Retrieved from [1]

-

PubChem. (2025). Compound Summary: 3-(piperazin-1-yl)pyridine-2-carbonitrile. National Library of Medicine. Retrieved from [1]

-

ResearchGate. (2013).[8] How to separate amide and nitrile from mixture? (Discussion on solubility and hydrolysis of nitrile/pyridine systems). Retrieved from

Sources

- 1. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. uregina.ca [uregina.ca]

- 8. researchgate.net [researchgate.net]

Validation & Comparative

1H NMR Spectral Analysis Guide: 3-(Piperazin-1-yl)pyridine-2-carbonitrile

Executive Summary

This guide provides an in-depth spectral analysis of 3-(piperazin-1-yl)pyridine-2-carbonitrile , a critical scaffold in the development of GPCR ligands and kinase inhibitors. Unlike standard spectral databases that list peak values, this document compares analytical performance across solvent systems and differentiates the target molecule from its most common synthetic regioisomers.

Key Insight: The presence of the secondary amine in the piperazine ring and the electron-withdrawing nitrile group creates a specific "push-pull" electronic environment. Successful characterization requires distinguishing the 3-substituted geometry from the thermodynamically favored 4-substituted byproducts using specific coupling constant (

Structural Analysis & Assignment Strategy

Before interpreting the spectra, we must define the proton environments. The molecule consists of a pyridine core substituted at the 2-position (nitrile) and 3-position (piperazine).

Diagram 1: Molecular Connectivity & Numbering

The following diagram illustrates the atom numbering used throughout this guide to ensure precise assignment.

Caption: Atom numbering scheme focusing on the ABC aromatic system (H4, H5, H6) and the piperazine AA'BB' system.

Comparative Analysis: Solvent Selection Performance

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the resolution of the piperazine ring.

Comparison: CDCl₃ vs. DMSO-d₆[1][2]

| Feature | Method A: CDCl₃ (Chloroform-d) | Method B: DMSO-d₆ (Dimethyl Sulfoxide-d₆) | Winner |

| Piperazine NH | Invisible/Broad: Rapid exchange and quadrupole broadening often obscure the NH signal. | Distinct Triplet/Broad Singlet: H-bonding with DMSO slows exchange, usually revealing the NH at ~2.5–3.0 ppm. | DMSO-d₆ |

| Resolution | High: Sharp lines for aromatic protons. | Medium: Higher viscosity broadens lines slightly, but separation of piperazine multiplets is often better. | CDCl₃ |

| Water Peak | ~1.56 ppm (Usually distinct).[1] | ~3.33 ppm (Can overlap with piperazine signals). | CDCl₃ |

| Electronic Effect | Non-polar; minimizes dipole interactions. | Polar aprotic; stabilizes the zwitterionic resonance forms. | Context Dependent |

Recommendation:

-

For Routine Purity Checks: Use CDCl₃ . It is cheaper, easier to recover, and provides sharp aromatic signals.

-

For Full Characterization: Use DMSO-d₆ .[2] You must observe the NH proton integration (1H) to confirm the piperazine ring is intact and not alkylated or degraded.

Comparative Analysis: Regioisomer Differentiation

A common challenge in synthesizing 2,3-disubstituted pyridines is the formation of the 2,4-isomer or 2,6-isomer impurities. Mass spectrometry (LC-MS) cannot distinguish these isobaric regioisomers. NMR is the gold standard here.

The Diagnostic Logic (Coupling Constants)

-

Target (3-substituted): The remaining protons are at positions 4, 5, and 6. This creates an ABC system (or AMX).

-

Key Feature: You will see three distinct signals.

-

H6 (Ortho to N): Doublet of doublets (dd),

Hz (to H5) and -

H4 (Ortho to Piperazine): Doublet of doublets (dd),

Hz (to H5).

-

-

Alternative (4-substituted): The protons are at 3, 5, 6.

-

Key Feature: H3 is isolated (singlet) or shows only meta-coupling (

Hz). H5 and H6 will show ortho coupling ( -

Differentiation: If you see a singlet in the aromatic region, you likely have the 4- or 6-substituted impurity.

-

Diagram 2: Isomer Identification Workflow

Caption: Decision tree for confirming regiochemistry based on splitting patterns.

Experimental Data & Protocol

Simulated Spectral Data (DMSO-d₆, 400 MHz)

Note: Values are high-fidelity estimates based on substituent chemical shift increments (Curphy-Morrison) and analogous 3-aminopyridine derivatives.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants ( | Interpretation |

| H6 (Pyridine) | 8.25 | dd | 1H | Deshielded by Py-N; characteristic | |

| H4 (Pyridine) | 7.55 | dd | 1H | Shielded relative to H6 due to ortho-piperazine donation. | |

| H5 (Pyridine) | 7.45 | dd | 1H | Meta to Py-N; overlaps often occur here. | |

| Pip-CH₂ ( | 3.45 | t (distorted) | 4H | Deshielded by aromatic ring current. | |

| Pip-CH₂ ( | 2.85 | t (distorted) | 4H | Typical secondary amine alpha protons. | |

| NH | 2.60 | br s | 1H | - | Broad; chemical shift varies with concentration. |

Standard Operating Procedure (SOP)

To reproduce these results and ensure "Trustworthiness":

-

Sample Preparation:

-

Weigh 5–10 mg of the solid product.

-

Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

-

Critical Step: Ensure the solution is clear. If the solution is cloudy, the piperazine may be in a salt form (e.g., HCl salt). Add 1 drop of NaOD or K₂CO₃/D₂O to free-base it for consistent shifts.

-

-

Acquisition Parameters:

-

Pulse Sequence: zg30 (Standard 30° pulse).

-

Scans (NS): 16 (Sufficient for >5 mg).

-

Relaxation Delay (D1): Set to 2.0 seconds minimum. The quaternary carbon (CN) affects the relaxation of nearby protons; adequate delay ensures accurate integration of the aromatic protons.

-

-

Processing:

-

Apply exponential multiplication (LB = 0.3 Hz).

-

Reference the spectrum to the residual DMSO pentet at 2.50 ppm .

-

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constants).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[4] (Source for Pyridine substituent increments).

-

Reich, H. J. (2024). WinPLT NMR Coupling Constant Analysis. University of Wisconsin-Madison.

Sources

Bioassay Validation Standards for 3-(Piperazin-1-yl)pyridine-2-carbonitrile

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists.

A Technical Guide to Scaffold Integrity, Reactivity, and Screening Readiness

Executive Summary: The "Privileged Scaffold" Paradox

In modern medicinal chemistry, 3-(Piperazin-1-yl)pyridine-2-carbonitrile (CAS 1058161-61-7) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, including Serine/Threonine Kinases (AKT1, HER2) , GPCRs , and DPP-4 related pathways.

However, its utility is frequently compromised by a lack of rigorous bioassay validation. Unlike finished drugs, this compound acts as a high-value fragment or reactive intermediate . Its validation requires a distinct set of standards compared to end-point inhibitors. This guide objectively compares its physicochemical performance against key structural analogs and establishes a self-validating workflow to ensure data integrity in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD).

Comparative Analysis: Performance vs. Alternatives

To understand the validation requirements, we must benchmark the product against its closest structural competitors: its Regioisomer (2-piperazinyl analog) and its Carbocyclic Analog (Phenyl analog).

Table 1: Physicochemical & Functional Comparison

| Feature | 3-(Piperazin-1-yl)pyridine-2-carbonitrile (The Product) | 2-(Piperazin-1-yl)nicotinonitrile (Isomer) | 2-(Piperazin-1-yl)benzonitrile (Carbocyclic) |

| CAS | 1058161-61-7 | 84951-44-0 | 111373-03-6 |

| Solubility (pH 7.4) | High (Pyridine N + Piperazine) | High | Moderate (Lacks Pyridine N) |

| Reactivity (CN group) | Moderate (Sterically hindered by C3-Pip) | High (Activated by ortho-N) | Low (No heteroatom activation) |

| Aggregation Risk | Low (Polar scaffold) | Low | Medium (Hydrophobic stacking) |

| Primary Application | Kinase/GPCR Fragment, Linker | PPAR Antagonist, Nucleophilic displacement | General Sigma Receptor Ligand |

| pKa (Piperazine NH) | ~9.1 (Modulated by Pyridine e- withdraw) | ~8.8 (Stronger e- withdrawal) | ~9.8 (Standard amine) |

Expert Insight: The 3-isomer (Product) offers a superior balance of solubility and stability compared to the 2-isomer. The 2-isomer's nitrile group is highly activated by the adjacent pyridine nitrogen, making it susceptible to spontaneous hydrolysis or nucleophilic attack during storage, leading to "false active" hits in bioassays due to reactive impurities. The Product, with the piperazine at C3, shields the nitrile slightly, preserving it for controlled synthesis (e.g., cyclization to pyrido[3,2-d]pyrimidines) while maintaining high aqueous solubility for bioassays.

Critical Validation Workflows

The following protocols are designed to filter out artifacts before the compound enters a biological screen.

Diagram 1: The "Go/No-Go" Validation Logic

This flowchart illustrates the decision matrix for validating the compound's integrity prior to screening.

Caption: A self-validating decision tree ensuring only non-aggregating, chemically distinct samples enter the screening deck.

Detailed Experimental Protocols

Protocol A: Isomeric Purity Validation (LC-MS)

Objective: Distinguish the 3-piperazinyl product from the 2-piperazinyl impurity (a common synthesis byproduct). Rationale: The 2-isomer is a known PPAR antagonist. Even 1% contamination can skew bioassay results for metabolic targets.

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 1.7µm).

-

Mobile Phase:

-

A: Water + 0.1% Ammonium Formate (pH 9.0). Note: Basic pH improves peak shape for piperazines.

-

B: Acetonitrile.[1]

-

-

Gradient: 5% B to 40% B over 8 minutes. (Slow gradient required to separate regioisomers).

-

Detection: UV at 254nm and MS (ESI+).

-

Acceptance Criteria:

-

Main peak >98% area.[2]

-

No co-eluting mass peaks (M+H = 189.1).

-

Differentiation: The 2-isomer typically elutes earlier due to higher polarity from the N-N chelation effect.

-

Protocol B: Aggregation Counter-Screen (DLS)

Objective: Confirm the compound acts as a monomer and not a colloidal aggregator (a common cause of false positives in kinase assays).

-

Preparation: Dissolve compound at 100 µM in Assay Buffer (e.g., PBS + 0.01% Triton X-100).

-

Method: Dynamic Light Scattering (DLS) using a plate reader (e.g., Wyatt DynaPro).

-

Control: Compare against a known aggregator (e.g., Tetraiodophenolphthalein) and a clean drug (e.g., Alogliptin).

-

Threshold:

-

Pass: Critical Aggregation Concentration (CAC) > 200 µM.

-

Fail: Detectable particles (>100nm radius) at < 50 µM.

-

Protocol C: Nitrile Reactivity Profiling (GSH Adduct Assay)

Objective: Ensure the nitrile group does not covalently modify protein cysteines non-specifically.

-

Incubation: Mix compound (10 µM) with Glutathione (GSH, 5 mM) in Phosphate Buffer (pH 7.4).

-

Timepoints: T=0, 1h, 4h, 24h at 37°C.

-

Analysis: LC-MS monitoring for [M + GSH + H]+ adducts (Mass shift +307 Da).

-

Interpretation:

-

< 1% Adduct: Safe for non-covalent binding assays.

-

> 5% Adduct: Compound is an electrophile; use only for covalent tethering screens.

-

Mechanistic Context: Pathway Integration

Understanding where this scaffold fits in the drug discovery pipeline is crucial. It is rarely the final drug but the "warhead" or "anchor" for larger inhibitors.

Diagram 2: Scaffold Utility in Drug Design

This diagram maps the chemical space evolution from the raw scaffold to active pharmaceutical ingredients (APIs).

Caption: The scaffold serves as a divergent precursor. Validation ensures the 'Core' is intact before derivatization.

References

-

PubChem Compound Summary. (2025). 3-(Piperazin-1-yl)pyridine-2-carbonitrile (CID 59362069).[3] National Center for Biotechnology Information. Link

-

Ibrahim, M. M., et al. (2024).[2][4] Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.[4] National Genomics Data Center. Link

-

Santa Cruz Biotechnology. (2024).[5] 2-(Piperazin-1-yl)nicotinonitrile (Isomer) Product Data. SCBT.[1][5] Link[5]

-

MDPI Pharmaceuticals. (2023). Synthesis and Biological Evaluation of Pyridylpiperazine Hybrid Derivatives as Urease Inhibitors. PMC. Link

-

EDRA Services. (2025). A Practical Approach to Biological Assay Validation.Link

Sources

- 1. qascf.com [qascf.com]

- 2. Bioassay-Guided Isolation of Piplartine from Piper purusanum Yunck (Piperaceae) and Evaluation of Its Toxicity Against Aedes aegypti Linnaeus, 1762, Anopheles darlingi Root, 1926 (Culicidae), and Non-Target Animals | MDPI [mdpi.com]

- 3. PubChemLite - 3-(piperazin-1-yl)pyridine-2-carbonitrile (C10H12N4) [pubchemlite.lcsb.uni.lu]

- 4. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]

- 5. 2-(Piperazin-1-yl)nicotinonitrile | CAS 84951-44-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

Benchmarking Purity: Elemental Analysis Guide for 3-(Piperazin-1-yl)pyridine-2-carbonitrile

Part 1: Executive Summary & Core Directive

3-(Piperazin-1-yl)pyridine-2-carbonitrile (C₁₀H₁₂N₄) is a critical heterocyclic scaffold, frequently utilized as an intermediate in the synthesis of CDK4/6 inhibitors and other kinase-targeting therapeutics. Its structural duality—combining an electron-deficient pyridine-nitrile core with a basic, nucleophilic piperazine ring—creates specific analytical challenges.

The Problem: Researchers often encounter failing Elemental Analysis (EA) results for this compound. The high nitrogen content (~30%) and the hygroscopic nature of the piperazine moiety frequently lead to deviations in Carbon and Hydrogen values, often misdiagnosed as synthetic impurity rather than physical state anomalies (solvates/salts).

The Solution: This guide moves beyond simple theoretical values. We compare the Free Base against its Hydrochloride Salts (the common commercial alternatives) and provide a self-validating protocol to distinguish between wet samples, salt formation, and genuine degradation.

Part 2: Reference Data Center (The Gold Standard)

The following tables provide the theoretical combustion analysis values. Use these as your baseline for "Passing" criteria (typically ±0.4% tolerance).

Table 1: Theoretical Composition of Free Base vs. Salt Forms

Note: Commercial batches are often sold as HCl salts to improve stability, but may be labeled ambiguously. Verify your counter-ion stoichiometry.

| Element | Free Base (C₁₀H₁₂N₄) | Mono-HCl Salt (C₁₀H₁₂N₄ · HCl) | Di-HCl Salt (C₁₀H₁₂N₄ · 2HCl) |

| MW ( g/mol ) | 188.23 | 224.69 | 261.15 |

| Carbon (C) | 63.81% | 53.46% | 45.99% |

| Hydrogen (H) | 6.43% | 5.83% | 5.40% |

| Nitrogen (N) | 29.76% | 24.94% | 21.45% |

| Chlorine (Cl) | 0.00% | 15.78% | 27.15% |

Table 2: Common Deviations & Diagnostics

If your experimental data deviates from Table 1, use this diagnostic matrix.

| Observation | Probable Cause | Mechanism |

| High C (+1-2%) | Trapped Solvent (DCM/EtOAc) | Piperazine lipophilicity traps non-polar solvents in the lattice. |

| Low C, High H | Hygroscopicity (H₂O) | The basic piperazine nitrogen absorbs atmospheric moisture. |

| Low C, Low N | Carbonate Formation | Piperazines react with atmospheric CO₂ to form carbamates/carbonates. |

| Low N | Incomplete Combustion | The nitrile (CN) group can form thermally stable residues (char) if oxidation is insufficient. |

Part 3: Technical Deep Dive & Comparative Analysis

The "Alternative" Comparison: Free Base vs. Salt Forms

In drug development, you must choose between the Free Base and the Salt form. This choice dictates your analytical strategy.

-

The Free Base (Alternative A):

-

Pros: Essential for subsequent nucleophilic substitution reactions (SNAr).

-

Cons: Highly prone to oxidation (N-oxide formation) and CO₂ absorption. EA is unreliable unless the sample is freshly dried and handled under inert gas.

-

-

The Hydrochloride Salt (Alternative B):

-

Pros: Thermally stable, crystalline, less hygroscopic.

-

Cons: The stoichiometry (Mono vs. Di) varies based on pH during workup. EA is the primary method to confirm stoichiometry (Cl % analysis is critical here).

-

Analytical Method Comparison

Why rely on Elemental Analysis when LC-MS exists?

| Feature | Elemental Analysis (CHN) | qNMR (Quantitative NMR) | LC-MS (High Res) |

| Purity Scope | Bulk Purity (includes inorganics/water) | Organic Purity only | Organic Purity only |

| Stoichiometry | Excellent (Confirms Salt Ratio) | Good (if counter-ion has protons) | Poor (Salts dissociate) |

| Solvent/Water | Detects presence (indirectly) | Detects specific solvents | Blind to water/inorganics |

| Verdict | Mandatory for Salt confirmation. | Mandatory for structure verification. | Screening only. |

Part 4: Self-Validating Experimental Protocol

Objective: Obtain EA results within ±0.4% of theoretical values for 3-(Piperazin-1-yl)pyridine-2-carbonitrile.

Step 1: Sample Preparation (The Critical Step)

Nitrogen-rich heterocycles trap moisture. Standard drying is insufficient.

-

Recrystallization: If crude, recrystallize from Ethanol/Diethyl Ether to remove trapped DCM.

-

Vacuum Drying: Dry sample at 60°C under high vacuum (<5 mbar) for 24 hours .

-

Validation: Run TGA (Thermogravimetric Analysis) or KF (Karl Fischer) to confirm <0.5% water content. If KF > 1%, recalculate theoretical values including water (e.g., hemihydrate).

-

Step 2: Combustion Optimization

Standard methods often fail due to "Nitrile Charring".

-

Oxidant: Use Tungsten Trioxide (WO₃) or Copper Oxide as a combustion aid. This prevents the formation of refractory carbon nitrides.

-

Temperature: Ensure the combustion column is at ≥980°C .

-

Oxygen Boost: Increase oxygen dosing time by 10 seconds to ensure complete oxidation of the pyridine ring.

Step 3: Data Interpretation

-

Scenario A: C is low by 1.5%.

-

Scenario B: N is low by >0.5%.

-

Action: Incomplete combustion. Reprocess with added WO₃.

-

Part 5: Visualization (Workflow & Logic)

The following diagram illustrates the decision logic for validating the purity of this specific scaffold.

Figure 1: Decision matrix for validating elemental composition of piperazinyl-pyridine derivatives.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 59362069, 3-(Piperazin-1-yl)pyridine-2-carbonitrile. Retrieved February 15, 2026, from [Link]

-

Calienni, J. V., et al. (2013). Succinate salt of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof. European Patent EP2638030B1.[2] Retrieved from

-

Technical University of Denmark (DTU). (2012). Modeling nitrogen chemistry in combustion. (Discussion on heterocyclic nitrogen oxidation challenges). Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(Piperazin-1-yl)pyridine-2-carbonitrile

Part 1: Hazard Identification & Risk Assessment

The Molecule: Beyond the SDS

While a standard Safety Data Sheet (SDS) often classifies 3-(Piperazin-1-yl)pyridine-2-carbonitrile as an Irritant (H315/H319/H335), experienced medicinal chemists must treat it with higher scrutiny due to its structural moieties.

-

Piperazine Ring: A known sensitizer .[1] Repeated exposure, even at low levels, can lead to occupational asthma (respiratory sensitization) or allergic contact dermatitis.

-

Pyridine-2-carbonitrile: Aromatic nitriles are generally stable but can release toxic byproducts under extreme acidic hydrolysis or combustion. The pyridine ring enhances lipid solubility, potentially increasing dermal absorption.

Operational Risk Classification: Level 2 (High-Alert Intermediate) . Primary Risks: Inhalation sensitization, ocular damage, and cumulative dermal toxicity.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Contact handling. Standard laboratory attire (lab coat, long pants, closed-toe shoes) is the baseline requirement.

Table 1: Task-Specific PPE Requirements

| Body Area | PPE Component | Specification & Rationale |

| Hands (Solid) | Double Nitrile Gloves | Inner: 4 mil Nitrile (Examination grade).Outer: 5-8 mil Nitrile (Extended cuff).Rationale: The outer glove protects against abrasion; the inner glove provides a visual breach indicator. Change immediately upon contamination.[2][3] |

| Hands (Solution) | Solvent-Dependent | DCM/Chloroform: PVA or Laminate (Silver Shield) liners under Nitrile.DMF/DMSO: Butyl Rubber or thick Nitrile (>8 mil).Note: Standard nitrile degrades in <2 mins with chlorinated solvents, exposing skin to the solute. |

| Respiratory | Engineering First | Primary: Chemical Fume Hood (Face velocity: 80-100 fpm).Secondary (if outside hood): P100 Half-Face Respirator.Warning: N95 masks do not protect against organic vapors if the compound is in solution. |

| Eyes | Chemical Goggles | Spec: ANSI Z87.1 Impact + Splash Goggles.Rationale: Safety glasses with side shields are insufficient for fine powders that can drift around lenses or liquids that splash. |

| Body | Barrier Lab Coat | Spec: Tyvek® or chemically resistant apron over cotton lab coat.Rationale: Piperazine derivatives stick to cotton fibers, creating a secondary exposure source in common areas (e.g., break rooms). |

Part 3: Operational Protocols

A. Weighing & Transfer (The Critical Zone)

Static electricity is a major issue with piperazine-based crystalline solids, causing "fly-away" powder.

-

Preparation: Place an ionizing bar or anti-static gun inside the fume hood.

-

Containment: Use a static-free weighing funnel or glassine paper. Do not use plastic weigh boats if the humidity is <30%.

-

Technique:

-

Tare the receiving vessel (flask) closed.

-

Open the source container only inside the hood.

-

Transfer using a stainless steel spatula (plastic spatulas generate static).

-

Wipe the outer threads of the source container with a Kimwipe dampened in methanol before recapping to prevent thread-grinding (which creates fine dust).

-

B. Reaction Setup

-

Solvent Addition: Add solvent slowly. Aromatic nitriles can be exothermic upon initial solvation depending on the solvent's polarity.

-

Temperature Control: If heating >50°C, ensure a reflux condenser is active before heating begins to prevent vapor phase escape of the pyridine derivative.

C. Decontamination & Cleanup[4][5]

-

Surface Decon: Wipe all surfaces with a 10% mild detergent solution followed by water. Avoid bleach (NaOCl) initially, as it can react with amines (piperazine) to form chloramines.

-

Glove Removal: Use the "beak method" (pulling one glove off by the fingertips using the other gloved hand) to ensure skin never touches the outer glove surface.

Part 4: Emergency Response & Disposal

Table 2: Emergency Response Actions

| Incident | Immediate Action | Secondary Action |

| Skin Contact | Wash with soap/water for 15 mins. | Do NOT use alcohol/solvents (increases absorption). Seek medical attention if redness persists. |

| Eye Contact | Flush at eyewash station for 15 mins. | Hold eyelids open. Rotate eyeball. Seek ophthalmologist immediately (alkaline risk). |

| Inhalation | Move to fresh air immediately. | If wheezing occurs (sensitization sign), transport to ER. |

| Spill (Solid) | Cover with wet paper towels to prevent dust. | Scoop into hazardous waste bag. Wipe area 3x. |

| Spill (Liquid) | Absorb with vermiculite/sand.[4] | Do not use combustible materials (sawdust). |

Disposal Logic

-

Waste Stream: Segregated Organic Waste (Halogenated vs. Non-Halogenated depending on solvent).

-

Labeling: Must explicitly state "Contains Piperazine Derivative - Potential Sensitizer."

-

Prohibition: NEVER dispose of down the drain. Pyridine derivatives are toxic to aquatic life and disrupt municipal water treatment bacteria.

Part 5: Visualizations

Workflow Diagram: Safe Handling Lifecycle

This diagram illustrates the "Cradle-to-Grave" flow of the compound through the lab.

Figure 1: Operational workflow emphasizing containment at the weighing and reaction stages.

Decision Tree: PPE Selection Logic

Use this logic gate to determine glove and respiratory requirements.

Figure 2: Decision logic for selecting glove material based on physical state and solvent carrier.

References

-

Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperazine.[1][5][6][4][7] Retrieved October 26, 2023, from [Link]

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12217300 (Related Structure: 1-(2-Pyridyl)piperazine). PubChem. [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.